molecular formula C5H8F3NO3 B8359700 1,1,1-Trifluoro-3-nitro-2-pentanol

1,1,1-Trifluoro-3-nitro-2-pentanol

Cat. No. B8359700
M. Wt: 187.12 g/mol
InChI Key: UIEPDCACBJEBNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,1-Trifluoro-3-nitro-2-pentanol is a useful research compound. Its molecular formula is C5H8F3NO3 and its molecular weight is 187.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,1,1-Trifluoro-3-nitro-2-pentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,1,1-Trifluoro-3-nitro-2-pentanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1,1,1-Trifluoro-3-nitro-2-pentanol

Molecular Formula

C5H8F3NO3

Molecular Weight

187.12 g/mol

IUPAC Name

1,1,1-trifluoro-3-nitropentan-2-ol

InChI

InChI=1S/C5H8F3NO3/c1-2-3(9(11)12)4(10)5(6,7)8/h3-4,10H,2H2,1H3

InChI Key

UIEPDCACBJEBNK-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C(F)(F)F)O)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 1-nitropropane (10 mL), trifluoroacetaldehyde ethyl hemiacetal (20.2 mL), and potassium carbonate (15.4 g) was stirred at 25° C. for 48 h. The solution was made acidic by addition of 1N hydrochloric acid and the product extracted into dichloromethane. The solution was dried (MgSO4) and the solvent evaporated to give an oil, which was distilled (60° C., 133 Pa) to provide 1,1,1-trifluoro-3-nitro-2-pentanol (15 g) as a mixture of diastereoisomers; MS: m/z=188(M+1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20.2 mL
Type
reactant
Reaction Step Two
Quantity
15.4 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

1-Nitropropane (3.25 g, 36.6 mmol), trifluoroacetaldehyde ethyl hemiacetal (5.85 g, 36.6 mmol, 90% purity) and powdered K2CO3 (0.34 g, 2.5 mmol) were mixed and stirred at 60° C. for 3 h and then at room temperature for 3 days. Brine (10 ml) and 1N aqueous HCl (10 ml) were added and the lower organic layer separated. The aqueous layer was extracted with ether (2×30 ml) and the combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was purified by flash chromatography on silica gel with a gradient elution of CH2Cl2:hexane (50:50), CH2Cl2:hexane (75:25), CH2Cl2 (100%) and MeOH:CH2Cl2 (5:95) to give the product as a waxy white solid (4.4 g, 64%). δH (CDCl3, 500 MHz) 1.04-1.00 (3 H, m, CHCH2CH3), 2.16-1.99 (2 H, m, CHCH2CH3), 4.37 (1 H, s, b, OH), 4.71-4.59 (2 H, m, 2×CH); δC (CDCl3, 500 MHz) dq (126.79, 126.70; 124.55, 124.46; 122.30, 122.21; 120.06, 119.96, CF3), two peaks (88.34, 87.60 CH NO2), eight peaks (71.13, 70.87, 70.81, 70.62, 70.56, 70.36, 70.30, 70.05 CHOH), two peaks (23.57 and 21.98 CH2), two peaks (9.77 and 9.66 CH3); 71.5 (CH), 54.03 (CH), 25.5 (CH2), 11.05 (CH3). 19F NMR δ −76.2 and −77.5
Quantity
3.25 g
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Name
Quantity
0.34 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Brine
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
64%

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